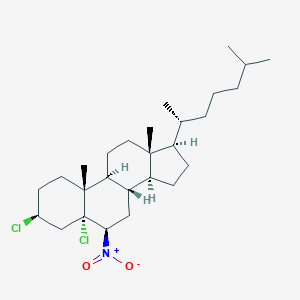
4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for “4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde” is not available, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .Chemical Reactions Analysis
The compound “4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde” would likely undergo reactions typical of aromatic aldehydes. These could include nucleophilic addition reactions at the carbonyl group and electrophilic substitution reactions on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde” would depend on its specific molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
1. Chemistry and Synthesis
- Iminium Salts Formation : 4-(Diethylamino)benzaldehyde is used in the alkylation of 4-(Dimethylamino)benzaldehyde to form iminium salts. These salts undergo hydrolysis, yielding corresponding hydrotetrafluoroborates, which are structurally significant (Froschauer et al., 2013).
2. Analytical Applications
- HPLC-UV Method Development : This compound serves as a derivatizing agent for methoxyamine (MX) in a developed and validated quantitative HPLC-UV method, showcasing its utility in analytical chemistry, particularly in pharmaceutical analysis (Liao et al., 2005).
3. Biological Effects
- Effect on Ethanol Metabolism : 4-(Diethylamino)benzaldehyde has been studied for its in vivo effects on ethanol metabolism and on antipyrine clearance in mice, indicating its potential in biological and pharmacological research (Mahmoud et al., 1993).
- Carotenogenesis in Blakeslea trispora : This compound, among other amines, was found to significantly increase lycopene accumulation in cultures of Blakeslea trispora, a finding relevant to biotechnology and microbiology (Hsu et al., 1974).
4. Material Science
- Corrosion Inhibition : Research has demonstrated the effectiveness of 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone as a corrosion inhibitor on maraging steel in phosphoric acid, a significant finding in material science and engineering (Poornima et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(diethylamino)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCUSYCCGKZKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328547 | |
| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |
CAS RN |
15182-94-2 | |
| Record name | 4-[2-(Diethylamino)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-(DIETHYLAMINO)-ETHOXY)-BENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














